molecular formula C9H10INO2 B064821 4-Iodo-N-methoxy-N-methyl-benzamide CAS No. 187617-01-2

4-Iodo-N-methoxy-N-methyl-benzamide

Cat. No.: B064821
CAS No.: 187617-01-2
M. Wt: 291.09 g/mol
InChI Key: NVGFRBWIKFNPEG-UHFFFAOYSA-N
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Description

4-Iodo-N-methoxy-N-methyl-benzamide is a high-value synthetic building block, specifically a Weinreb amide, designed for advanced organic synthesis and medicinal chemistry research. Its primary utility lies in its role as a stable acyl anion equivalent, enabling the controlled nucleophilic addition of organometallic reagents (such as Grignard or organolithium compounds) to yield ketones without over-addition to tertiary alcohols. The presence of the iodine substituent on the aromatic ring makes it an excellent substrate for pivotal palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. This allows researchers to efficiently construct complex biaryl or alkynyl-containing architectures, which are common scaffolds in pharmaceutical and materials science discovery. The combination of the Weinreb amide functionality and the aryl iodide moiety provides a powerful orthogonal reactivity platform, facilitating the sequential and programmable elaboration of molecular structures. This compound is particularly valuable in the synthesis of kinase inhibitors, agrochemicals, and functional organic materials, serving as a critical intermediate for exploring structure-activity relationships (SAR) and developing novel chemical entities.

Properties

IUPAC Name

4-iodo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGFRBWIKFNPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420137
Record name 4-Iodo-N-methoxy-N-methyl-benzamide
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Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187617-01-2
Record name 4-Iodo-N-methoxy-N-methyl-benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 187617-01-2
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Contextual Significance of Halogenated Aromatic Amides in Organic Synthesis

Halogenated aromatic amides are a cornerstone of modern organic chemistry, acting as pivotal intermediates in the synthesis of a vast array of valuable compounds. cienciadigital.org The presence of a halogen atom, such as iodine, on the aromatic ring provides a reactive handle for a multitude of chemical transformations. This is particularly true for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. chemicalbook.com

The carbon-iodine bond is the most reactive among the halogens (excluding astatine) in these catalytic cycles, allowing for mild reaction conditions and broad substrate scope. This reactivity makes iodo-substituted compounds like 4-Iodo-N-methoxy-N-methyl-benzamide highly sought-after starting materials. Chemists can leverage the iodo group to introduce complex carbon-based fragments, building up molecular complexity in a controlled and predictable manner. The resulting biaryl structures and other coupled products are common motifs in agrochemicals and, most significantly, in 73 of the top 200 best-selling drugs as of 2022. cienciadigital.org

The Strategic Importance of Weinreb Amides As Acylating Agents

The N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide, is a critically important acylating agent in organic synthesis. nih.gov Developed by Steven M. Weinreb and Steven Nahm in 1981, this functional group offers a distinct advantage over more traditional acylating agents like acyl chlorides or esters. When a Weinreb amide reacts with organometallic reagents, such as Grignard reagents or organolithium compounds, the reaction reliably stops at the ketone stage. acs.org

This high selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to eliminate the methoxide (B1231860) group until the acidic workup step. Crucially, this stability prevents the common problem of "over-addition," where a second equivalent of the organometallic reagent attacks the newly formed ketone, leading to the formation of a tertiary alcohol. echemi.com This robust and predictable reactivity makes Weinreb amides, including 4-Iodo-N-methoxy-N-methyl-benzamide, invaluable tools for the synthesis of ketones, which are themselves versatile intermediates for further chemical elaboration. acs.org Furthermore, the Weinreb amide moiety can act as a directing group, guiding transition metals to functionalize specific C-H bonds on the aromatic ring, opening avenues for novel synthetic strategies. nih.gov

Table 1: Properties of this compound

PropertyValue
CAS Number 187617-01-2
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.09 g/mol
Density 1.681 g/cm³
Boiling Point 368.6°C at 760 mmHg
Flash Point 176.7°C
Refractive Index 1.600

Note: Physical properties are predicted values from chemical databases. acs.org

Overview of Academic Research Trajectories for 4 Iodo N Methoxy N Methyl Benzamide

Direct C–H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical route to aryl iodides compared to classical methods that often require pre-functionalized starting materials.

Selective C–H Iodination via Iridium Catalysis

Iridium catalysis has proven effective for the selective ortho-C–H iodination of benzamides and Weinreb amides. nih.govresearchgate.netnih.gov This method utilizes a readily available iridium catalyst that operates under mild conditions and is tolerant of air and moisture. researchgate.net The process is mediated by an acid additive, which is crucial for increasing the turnover of the catalyst. nih.gov A key advantage of this approach is the high regioselectivity, directing the iodination to the position ortho to the amide directing group. researchgate.net For instance, the iridium-catalyzed ortho-iodination of Weinreb amides, which are typically challenging substrates in directed C-H activation, has been successfully achieved. nih.govresearchgate.net

A proposed mechanism for the iridium-catalyzed C-H iodination of benzamides suggests the formation of an amidate-iridium complex. The turnover of the catalyst is facilitated by the addition of an acid, which aids in breaking this complex through protonation. nih.gov Research has demonstrated that the addition of just one equivalent of acetic acid can lead to a quantitative conversion of the starting benzamide. nih.gov

Table 1: Iridium-Catalyzed Ortho-C-H Iodination of Amides

Catalyst SystemSubstrateKey FeaturesReference
[Cp*Ir(III)]Weinreb Amides, BenzamidesAcid-mediated, mild conditions, air and moisture tolerant, high ortho-selectivity. nih.govresearchgate.netdiva-portal.org

This table summarizes the key aspects of iridium-catalyzed C-H iodination for the synthesis of iodobenzamides.

Mechanochemical Conditions in Direct Iodination Protocols

The principles of green chemistry have spurred interest in mechanochemical methods, which reduce or eliminate the need for bulk solvents. The iridium-catalyzed C-H iodination of Weinreb amides and benzamides has been successfully adapted to mechanochemical conditions using liquid-assisted grinding (LAG). nih.gov This solvent-minimized approach not only maintains the high yield and selectivity of the reaction but also significantly reduces reaction times compared to solution-based methods. nih.govacs.org Furthermore, it obviates the need for consecutive additions of the iodinating agent, N-iodosuccinimide (NIS). nih.gov

Table 2: Comparison of Solution vs. Mechanochemical C-H Iodination

This table highlights the advantages of using mechanochemical conditions for the C-H iodination of amides.

Electrochemical C–H Activation for Aryl Iodides

Electrochemical methods offer a sustainable and reagent-light alternative for C-H functionalization. acs.org While specific examples for the direct electrochemical iodination to form this compound are not detailed in the provided context, the general principles of electrochemical C-H activation are relevant. These methods utilize electricity to drive the reaction, avoiding the need for chemical oxidants. acs.org Electrochemical approaches have been developed for the arylation of electron-deficient arenes and C-H amination, demonstrating the potential of electrosynthesis in constructing functionalized aromatic compounds. nih.govnih.gov The development of electrochemical C-H iodination could provide a valuable pathway to aryl iodides.

Amide Bond Formation Strategies

The formation of the amide bond is a critical step in the synthesis of this compound and other benzamides. This is typically achieved by coupling a carboxylic acid derivative with an amine.

Classical Amide Coupling Reactions Utilizing 4-Iodobenzoic Acid Derivatives

A common and well-established method for synthesizing Weinreb amides like this compound involves the coupling of a 4-iodobenzoic acid derivative with N,O-dimethylhydroxylamine or its hydrochloride salt. researchgate.netresearchgate.net This reaction typically requires the activation of the carboxylic acid. One approach involves converting the carboxylic acid to an acyl chloride, which then reacts with the amine. researchgate.net Alternatively, various coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid. nih.gov

Application of Carbodiimide-Based Coupling Reagents

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents in amide synthesis. peptide.comuni-kiel.de They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. bachem.com To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comuni-kiel.de The combination of a carbodiimide (B86325) and an additive like HOBt can be an effective strategy for the synthesis of this compound from 4-iodobenzoic acid and N,O-dimethylhydroxylamine. peptide.com

Table 3: Common Carbodiimide Coupling Reagents

This table provides an overview of commonly used carbodiimide coupling reagents and their properties.

An in-depth examination of the synthetic strategies for producing this compound and its related iodobenzamide analogs reveals a landscape rich with both traditional and innovative chemical methodologies. This article focuses exclusively on the synthetic pathways, catalytic systems, and green chemistry considerations pertinent to the formation of this specific Weinreb amide and related structures.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 4-Iodo-N-methoxy-N-methylbenzamide, both ¹H and ¹³C NMR provide critical information regarding its molecular framework and conformational dynamics.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methoxy and N-methyl groups. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom are expected to be downfield compared to those ortho to the carbonyl group due to the deshielding effect of the iodine. The coupling constant between these adjacent aromatic protons would be in the typical range for ortho coupling (around 8 Hz).

The N-methyl and N-methoxy protons are expected to appear as sharp singlets. However, as will be discussed in the following section, these signals can be complicated by rotational isomerism.

The ¹³C NMR spectrum would provide further confirmation of the structure. The carbonyl carbon is expected to resonate significantly downfield. The carbon atom bearing the iodine (C-I) would show a characteristic chemical shift, and the other aromatic carbons would have distinct signals based on their electronic environment. The N-methyl and N-methoxy carbons would appear as separate signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Iodo-N-methoxy-N-methylbenzamide

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (ortho to C=O) 7.40 - 7.60 Doublet ~ 8.0
Aromatic H (ortho to I) 7.80 - 8.00 Doublet ~ 8.0
N-CH₃ 3.30 - 3.40 Singlet (may be broad or split) N/A

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Iodo-N-methoxy-N-methylbenzamide

Carbon Predicted Chemical Shift (ppm)
C=O 168 - 172
C-I 95 - 105
Aromatic CH (ortho to C=O) 128 - 130
Aromatic CH (ortho to I) 137 - 139
Quaternary Aromatic C (ipso to C=O) 135 - 140
N-CH₃ 32 - 35

A significant feature in the NMR spectroscopy of N-methoxy-N-methylamides is the presence of rotameric forms due to the restricted rotation around the amide C-N bond. This phenomenon is particularly pronounced in ortho-substituted benzamides.

Studies on 2-iodo-N-methoxy-N-methylbenzamide, a close analogue, have shown that at room temperature, the ¹H NMR signals for the N-methyl and O-methyl groups appear as broad humps or even multiple signals. This is indicative of slow rotation around the C-N bond on the NMR timescale, leading to the presence of distinct E/Z rotamers. As the temperature is increased, these broad signals coalesce into sharp singlets, signifying that the rate of rotation has increased and the individual rotamers are no longer resolved. This dynamic behavior is a key characteristic of the conformational landscape of these molecules.

Mass Spectrometry (HRMS, GC-MS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule with high accuracy. For 4-Iodo-N-methoxy-N-methylbenzamide (C₉H₁₀INO₂), the exact mass can be calculated and compared with the experimentally determined value.

Calculated Exact Mass: 290.9756 g/mol . echemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) would provide information on the purity of the compound and its fragmentation pattern upon electron ionization. The molecular ion peak would be expected at m/z 291. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group, the methyl group, and cleavage of the amide bond.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 4-Iodo-N-methoxy-N-methylbenzamide, the IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching of the amide group, typically in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl groups, C-N stretching, and C-O stretching vibrations. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 4-Iodo-N-methoxy-N-methylbenzamide

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Amide) Stretch 1630 - 1680
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000
C-N Stretch 1350 - 1450
C-O Stretch 1000 - 1300

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The benzoyl group in 4-Iodo-N-methoxy-N-methylbenzamide acts as a chromophore. The presence of the iodine atom is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzamide (B126) due to the heavy atom effect and its influence on the electronic structure. The spectrum would likely exhibit characteristic π → π* transitions of the aromatic system.

X-ray Crystallography for Solid-State Structural Elucidation of Related Analogues

While the crystal structure of 4-Iodo-N-methoxy-N-methylbenzamide itself has not been reported, the solid-state structure of a closely related analogue, 4-Methoxy-N-methylbenzamide, has been elucidated by X-ray crystallography. researchgate.netnih.gov This provides valuable insights into the likely packing and intermolecular interactions in the solid state.

In the crystal structure of 4-Methoxy-N-methylbenzamide, the molecule is nearly planar, with a small dihedral angle between the amide group and the benzene ring. nih.gov The molecules are linked by intermolecular hydrogen bonds, forming chains within the crystal lattice. It is reasonable to expect that 4-Iodo-N-methoxy-N-methylbenzamide would adopt a similar packing arrangement, with potential halogen bonding interactions involving the iodine atom further stabilizing the crystal structure.

Table 4: Crystallographic Data for the Analogue 4-Methoxy-N-methylbenzamide

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 8.7350 (17) researchgate.net
b (Å) 9.2750 (19) researchgate.net
c (Å) 10.719 (2) researchgate.net
β (°) 99.83 (3) researchgate.net
V (ų) 855.7 (3) researchgate.net

Advanced Chromatographic Techniques (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and separation of pharmaceutical intermediates and active pharmaceutical ingredients. For the compound 4-Iodo-N-methoxy-N-methylbenzamide, HPLC offers a robust method to quantify its purity and to separate it from starting materials, by-products, and other related impurities that may arise during its synthesis. While specific application notes for 4-Iodo-N-methoxy-N-methylbenzamide are not extensively detailed in publicly available literature, suitable methods can be derived from established analyses of structurally related benzamide derivatives.

A typical HPLC method for a compound like 4-Iodo-N-methoxy-N-methylbenzamide would employ a reversed-phase approach. In this modality, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to the aromatic and substituted nature of 4-Iodo-N-methoxy-N-methylbenzamide, a C18 (octadecylsilyl) column is a common and effective choice for the stationary phase, providing sufficient hydrophobicity to retain the compound and its related substances.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution is often preferred over isocratic elution for analyzing synthesis reaction mixtures, as it allows for the effective separation of compounds with a wider range of polarities. A typical mobile phase system might consist of a mixture of an aqueous component (such as deionized water, often with a pH-modifying additive like formic acid or a buffer to ensure consistent ionization of the analytes) and an organic modifier (commonly acetonitrile (B52724) or methanol). The gradient would typically start with a higher proportion of the aqueous phase and progressively increase the concentration of the organic modifier to elute the more strongly retained, non-polar components.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzamide chromophore in 4-Iodo-N-methoxy-N-methylbenzamide absorbs UV light. The selection of the detection wavelength is crucial for sensitivity and is usually set at the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest possible signal-to-noise ratio. For benzamide derivatives, this is often in the range of 220-280 nm.

The purity of a sample of 4-Iodo-N-methoxy-N-methylbenzamide is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. This "area percentage" method provides a quantitative measure of purity. For accurate quantification, a reference standard of known purity is typically used to create a calibration curve.

The following data table outlines a representative set of HPLC conditions that could be adapted for the analysis of 4-Iodo-N-methoxy-N-methylbenzamide, based on methods used for similar compounds.

Parameter Condition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This table represents a hypothetical HPLC method for 4-Iodo-N-methoxy-N-methylbenzamide, extrapolated from methods for related benzamide compounds.

The results from such an analysis would allow for the clear separation of the main compound from potential impurities. A hypothetical chromatogram might show a major peak for 4-Iodo-N-methoxy-N-methylbenzamide at a specific retention time, with smaller peaks representing impurities at different retention times. The table below illustrates how the data from a purity analysis might be presented.

Peak No. Retention Time (min) Peak Area Area % Identity
14.51,5000.5Impurity A
28.24,5001.5Impurity B
312.7291,00097.04-Iodo-N-methoxy-N-methylbenzamide
415.13,0001.0Impurity C

This table presents illustrative data for a hypothetical purity assessment of 4-Iodo-N-methoxy-N-methylbenzamide by HPLC.

This systematic approach using HPLC ensures that the purity of 4-Iodo-N-methoxy-N-methylbenzamide can be reliably monitored, which is a critical aspect of quality control in its application as a chemical intermediate.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic environment of 4-Iodo-N-methoxy-N-methylbenzamide and its inherent reactivity. The presence of an iodine atom, a methoxy (B1213986) group, and a methyl group on the benzamide (B126) scaffold introduces a unique electronic distribution that governs its chemical behavior.

The electronic structure is significantly influenced by the interplay of the electron-withdrawing inductive effect of the iodine atom and the amide group, and the electron-donating mesomeric effect of the methoxy group. The iodine atom at the para-position of the benzene (B151609) ring creates a region of modified electron density, which can be a key factor in its reactivity. Quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-HF methods, can elucidate the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations help in identifying the most nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity towards various reagents. For instance, studies on related halo-substituted benzimidazoles have shown that the nature and position of the halogen atom significantly impact the electronic properties and intermolecular interactions. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The conformational flexibility of 4-Iodo-N-methoxy-N-methylbenzamide is a critical aspect that influences its physical and biological properties. Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and identify stable conformers.

The key rotatable bonds in 4-Iodo-N-methoxy-N-methylbenzamide are the C(O)-N bond and the N-OCH3 bond, as well as the rotation of the entire amide group relative to the phenyl ring. Conformational analysis of related N-methylbenzamides has shown that both cis and trans conformers with respect to the amide bond can exist, with the relative stability depending on the substituents and the solvent environment. nih.gov For N,N-dimethylbenzamide, the rotation around the C(O)-N bond has been a subject of theoretical interest. nih.gov In the case of 4-Iodo-N-methoxy-N-methylbenzamide, the steric and electronic effects of the iodo and methoxy groups will influence the preferred conformation.

Molecular dynamics simulations can provide a time-resolved picture of the conformational landscape, revealing the transitions between different low-energy states. semanticscholar.orgmdpi.comyoutube.comnih.gov These simulations, often performed in a solvent environment, can offer insights into how intermolecular interactions, such as hydrogen bonding with solvent molecules, affect the conformational equilibrium. While no specific MD studies on 4-Iodo-N-methoxy-N-methylbenzamide were found, research on other benzamide derivatives suggests that such simulations are crucial for understanding their behavior in solution. nih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of 4-Iodo-N-methoxy-N-methylbenzamide. Techniques like Density Functional Theory (DFT) can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For instance, theoretical predictions of 1H and 13C NMR shifts for substituted benzamides have been shown to be in good agreement with experimental data, aiding in the assignment of complex spectra and the determination of conformational preferences. nih.gov The calculated vibrational frequencies can help in interpreting the experimental IR spectrum, assigning specific peaks to the vibrational modes of the molecule, such as the C=O stretch of the amide and the C-I stretch.

Furthermore, computational methods can be employed to explore potential reaction pathways. For example, the mechanism of reactions involving the amide group or the iodinated phenyl ring can be investigated by locating transition states and calculating activation energies. Studies on the reactivity of N-methoxyamides have highlighted the crucial role of the N-methoxy group in certain chemical transformations. researchgate.net DFT calculations can provide a detailed understanding of the reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Studies for Energetic and Mechanistic Insights

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and properties of molecules due to its balance of accuracy and computational cost. mpg.deyoutube.comyoutube.com DFT calculations can provide valuable energetic and mechanistic insights into 4-Iodo-N-methoxy-N-methylbenzamide.

DFT studies on related molecules have been used to determine optimized geometries, bond lengths, and bond angles. For example, the crystal structure of 4-methoxy-N-methylbenzamide has been reported, providing experimental data that can be compared with DFT-optimized structures. nih.govresearchgate.net Such comparisons help in validating the computational methodology.

Applications in Organic Synthesis As a Versatile Chemical Building Block

Strategic Utilization in the Construction of Complex Molecular Scaffolds

The dual reactivity of 4-Iodo-N-methoxy-N-methylbenzamide allows for its strategic incorporation into multi-step syntheses. The iodine atom on the aromatic ring acts as a versatile anchor for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org This enables the construction of intricate carbon skeletons. Following the construction of the desired backbone via reactions at the iodo-position, the Weinreb amide moiety can be converted into a carbonyl group.

This two-stage approach is advantageous as the Weinreb amide is notably stable and unreactive towards many of the reagents used in cross-coupling reactions. wikipedia.org This functional group tolerance prevents unwanted side reactions. The Weinreb amide essentially acts as a "masked" carbonyl group, which can be revealed at a later, strategic point in a synthetic sequence. This approach has been utilized in the synthesis of numerous complex natural products where precise control over reactive functional groups is paramount. wikipedia.org The stability of the tetrahedral intermediate formed during nucleophilic addition to the Weinreb amide is a key feature, preventing the common issue of over-addition seen with other carboxylic acid derivatives. wikipedia.org

Pathways for Further Functionalization of the Aromatic Ring

The carbon-iodine bond in 4-Iodo-N-methoxy-N-methylbenzamide is the primary site for a host of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes them excellent substrates for these transformations, often allowing for milder reaction conditions. wikipedia.org

Key functionalization pathways include:

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org It is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the 4-position of the benzamide (B126) ring.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is one of the most reliable methods for forming C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. These products are themselves versatile intermediates for further transformations. The reaction can often be carried out under mild, room-temperature conditions. wikipedia.org

Heck Coupling: In the Mizoroki-Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and provides a direct method for the vinylation of the aromatic ring.

The following table summarizes these key transformations for functionalizing the aromatic ring of 4-Iodo-N-methoxy-N-methylbenzamide.

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura CouplingR-B(OH)₂Pd(0) catalyst, BaseAryl-Alkyl/Aryl
Sonogashira CouplingR-C≡CHPd(0) catalyst, Cu(I) co-catalyst, BaseAryl-Alkynyl
Heck CouplingAlkenePd(0) catalyst, BaseAryl-Alkenyl

This table provides a generalized overview of common cross-coupling reactions.

Precursor for the Synthesis of Diverse Aldehydes and Ketones

The N-methoxy-N-methylamide group, known as the Weinreb amide, is a highly reliable functional group for the synthesis of ketones and aldehydes. orientjchem.org Unlike more reactive carboxylic acid derivatives like acid chlorides or esters, the Weinreb amide displays remarkable resistance to over-addition by organometallic reagents. mychemblog.com

When a Weinreb amide is treated with an organolithium or Grignard reagent, nucleophilic addition occurs to form a stable, five-membered chelated tetrahedral intermediate. wikipedia.org This intermediate is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed. wikipedia.org This prevents a second equivalent of the nucleophile from adding to the newly formed ketone, which would otherwise lead to an undesired tertiary alcohol.

Ketone Synthesis: The reaction of 4-Iodo-N-methoxy-N-methylbenzamide with one equivalent of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), followed by an acidic workup, yields the corresponding 4-iodophenyl ketone in high yield. wikipedia.org

Aldehyde Synthesis: The Weinreb amide can be readily reduced to the corresponding aldehyde. Treatment with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) at low temperatures or diisobutylaluminum hydride (DIBAL-H), cleanly furnishes the 4-iodobenzaldehyde. wikipedia.org

The table below illustrates the conversion of 4-Iodo-N-methoxy-N-methylbenzamide into various carbonyl compounds.

Reagent Product Type Example Product Structure
CH₃MgBrKetone4-Iodoacetophenone
PhLiKetone4-Iodobenzophenone
LiAlH₄ (low temp.)Aldehyde4-Iodobenzaldehyde

This table illustrates the versatility of the Weinreb amide in synthesizing different carbonyl compounds.

Role in Developing New Synthetic Methodologies

Substrates like 4-Iodo-N-methoxy-N-methylbenzamide are instrumental in the development and optimization of new synthetic methodologies. Its well-defined structure and dual reactivity allow researchers to probe the scope, efficiency, and selectivity of novel catalytic systems and reaction conditions.

For instance, due to the prevalence of the aryl iodide moiety, it is an ideal substrate for testing new ligands or palladium precatalysts designed to improve the efficiency of cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings. organic-chemistry.orglibretexts.orgorganic-chemistry.org Researchers might use this compound to evaluate a new catalyst's performance under milder conditions, with lower catalyst loadings, or in more environmentally benign "green" solvents, such as the use of supercritical CO₂ in Heck reactions. beilstein-journals.org

Furthermore, the Weinreb amide functionality can be used to test new methods for amide activation or conversion. acs.org The development of novel C-H activation/iodination reactions has employed Weinreb amides as challenging substrates to demonstrate the robustness and selectivity of new iridium catalysts. acs.org By using a standard, reliable substrate like 4-Iodo-N-methoxy-N-methylbenzamide, chemists can accurately benchmark the performance of a new method against established procedures, thereby advancing the toolkit of synthetic organic chemistry.

Exploration of Biological Activities and Structure Activity Relationship Sar Studies

Methodologies for Structure-Activity Relationship (SAR) Profiling

SAR profiling for benzamide (B126) derivatives, including 4-Iodo-N-methoxy-N-methylbenzamide, employs a variety of techniques to correlate chemical structure with biological potency.

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen. The 4-iodo substituent, for instance, is a key feature that can modulate the compound's properties. In related radioiodinated benzamides, the position of the iodine atom has been shown to be critical for their biological targeting capabilities.

The N-methoxy-N-methyl group, also known as a Weinreb amide, is another crucial component. This functional group can influence the compound's metabolic stability and its ability to act as a directing group in chemical syntheses. nih.gov The electronic properties of substituents on the benzamide scaffold, whether they are electron-donating or electron-withdrawing, have been shown to affect the enzymatic inhibition of related compounds. Mild electron-donating groups tend to enhance inhibitory activity, while electron-withdrawing groups, with some exceptions, may reduce it. researchgate.net

The following table summarizes the effects of different substituents on the biological activity of related benzamide compounds, providing insights into the potential SAR of 4-Iodo-N-methoxy-N-methylbenzamide.

Substituent PositionSubstituent TypeObserved Effect on Biological Activity in Analogous Compounds
Para (4-position)IodineCritical for specific biological targeting in radioiodinated analogues.
Amide NitrogenN-methoxy-N-methylInfluences metabolic stability and synthetic accessibility.
Aromatic RingElectron-donating groupsGenerally enhances enzyme inhibition. researchgate.net
Aromatic RingElectron-withdrawing groupsGenerally reduces enzyme inhibition. researchgate.net

This table is generated based on findings from analogous benzamide compounds and general SAR principles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For substituted benzamides, QSAR studies have been employed to predict their antimicrobial and anti-inflammatory activities. nih.gov These models often utilize various molecular descriptors, such as topological indices, molecular connectivity, and Kier's shape index, to quantify structural features. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of physicochemical and structural descriptors are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with biological activity. igi-global.combiointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is assessed using techniques like leave-one-out cross-validation. nih.gov

For instance, in a QSAR study of substituted benzamides, topological descriptors and molecular connectivity indices were found to effectively model their antimicrobial activity. nih.gov The resulting models demonstrated good predictive ability, as indicated by high cross-validated r-squared values. nih.gov Such models can be instrumental in designing new benzamide derivatives with enhanced biological potency.

Investigation of Biological Mechanisms of Action

The biological effects of 4-Iodo-N-methoxy-N-methylbenzamide and its analogues are attributed to their interactions with various biological targets, including enzymes and receptors, as well as their ability to modulate inflammatory pathways.

Benzamide derivatives have been investigated as inhibitors of various enzymes. While specific data on 4-Iodo-N-methoxy-N-methylbenzamide is limited, related compounds have shown inhibitory activity against enzymes such as histone deacetylases (HDACs). researchgate.net The binding affinity of these compounds to their target enzymes is influenced by their structural features, including the nature of the substituents on the benzamide core.

Derivatives of benzamide have been identified as ligands for various receptors. For example, certain benzamide analogues have been synthesized and evaluated as selective kappa opioid receptor antagonists. nih.gov These studies involve in vitro binding assays, such as the [³⁵S]GTPγS binding assay, to determine the potency and selectivity of the compounds for their target receptors. nih.gov Furthermore, some benzamide derivatives have been developed as potent and selective ligands for the sigma-1 protein. researchgate.net The interaction with these receptors is a key aspect of their pharmacological profile. The general principles of receptor binding assays involve incubating a radiolabeled ligand with a receptor preparation and measuring the amount of bound ligand. nih.gov

Benzamides as a class of compounds have demonstrated anti-inflammatory properties. nih.gov Research suggests that their mechanism of action may involve the inhibition of the transcription factor NF-kappaB, which plays a central role in regulating the inflammatory response. nih.gov By inhibiting NF-kappaB, benzamides can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov Other potential anti-inflammatory mechanisms for related heterocyclic compounds include the inhibition of cyclooxygenase (COX) enzymes and phospholipase A2, which are key enzymes in the inflammatory cascade. nih.gov

Antiviral and Antibacterial Activity Mechanisms

Currently, there is a lack of specific research data on the antiviral and antibacterial activity mechanisms of 4-Iodo-N-methoxy-N-methyl-benzamide. However, studies on structurally related benzamide derivatives offer some insights into the potential mechanisms of this chemical class.

Certain N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has shown potent activity against both wild-type and drug-resistant Hepatitis B virus (HBV). The proposed mechanism for this antiviral action is the upregulation of the host's apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (APOBEC3G), which is known to inhibit HBV replication. nih.govgoogle.com

In the context of antibacterial research, a series of fatty acid amides, including N-(4-methoxybenzyl)alkenamides, have been synthesized and evaluated. These compounds have exhibited inhibitory activity against various bacterial and fungal strains. nih.gov The precise mechanism of action for these related compounds is still under investigation but is thought to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Neuroprotective Effects and Cellular Interactions

There is currently no available scientific literature detailing the neuroprotective effects or specific cellular interactions of this compound within the nervous system. While research into the neuroprotective potential of various chemical entities is an active field, studies specifically investigating this compound have not been published. General reviews on psychotropic agents have noted that some compounds can exert neuroprotective effects through mechanisms such as reducing glutamate-induced neurotoxicity or possessing antioxidant properties, but these findings are not directly applicable to this compound without specific experimental evidence. lidsen.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

While direct studies on this compound as a PARP inhibitor are not available, the benzamide scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. researchgate.netnih.gov PARP-1 is a key enzyme in the DNA damage repair pathway, specifically in the repair of single-strand breaks.

The general mechanism of action for benzamide-based PARP inhibitors involves competitive binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the enzyme. researchgate.net This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of other DNA repair proteins. By inhibiting PARP, these compounds can lead to the accumulation of unrepaired DNA single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of double-strand breaks can lead to synthetic lethality and apoptotic cell death. nih.gov

Research on novel benzamide derivatives has shown that specific structural modifications can lead to highly potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These inhibitors have been shown to induce cell cycle arrest at the G2/M phase, increase the formation of DNA double-strand breaks, and ultimately trigger apoptosis in cancer cell lines. nih.gov

Antimetastatic Properties in Disease Models

Specific studies on the antimetastatic properties of this compound in disease models have not been reported. However, research on other iodinated benzamide derivatives suggests a potential for this class of compounds to target metastatic cells.

For example, the radiolabeled benzamide, [¹²³I]-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([¹²³I]-(S)-IBZM), has been investigated for its ability to detect melanoma metastases. nih.gov This compound demonstrated uptake in cutaneous lesions, pathologic lymph nodes, and pulmonary and hepatic metastases in patients with metastatic melanoma. nih.gov While the mechanism of uptake is not fully elucidated, it highlights the potential of iodinated benzamides to localize to metastatic sites. nih.gov

Furthermore, a study on a novel benzamide derivative demonstrated its ability to inhibit the colony formation and migration of human colorectal cancer cells (HCT116) in vitro, suggesting a potential to interfere with the metastatic cascade. nih.gov

Dopamine (B1211576) Receptor Binding and Activity

The substituted benzamide class of compounds is well-known for its interaction with dopamine receptors. nih.govnih.govresearchgate.net These compounds typically act as antagonists at the dopamine D2 and D3 receptors. The proposed mechanism of action involves the selective modulation of the dopaminergic system, particularly in the mesocorticolimbic pathways. nih.govresearchgate.net

While specific binding affinity data (such as Ki values) for this compound at dopamine receptors are not available in the public domain, the structure-activity relationships of substituted benzamides have been extensively studied. nih.govnih.govmdpi.comdntb.gov.uafrontiersin.org The nature and position of substituents on the benzamide ring and the amide nitrogen are crucial for determining the affinity and selectivity for different dopamine receptor subtypes. The presence of an iodine atom on the aromatic ring, as in this compound, is a feature seen in other compounds designed to interact with dopamine receptors.

The clinical effects of substituted benzamides can be dose-dependent. At lower doses, some benzamides are thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and a potential antidepressant effect. nih.govnih.gov At higher doses, they act on postsynaptic receptors, leading to a blockade of dopaminergic neurotransmission, which is the basis for their antipsychotic effects. nih.gov

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Activation

There is no scientific evidence to suggest that this compound is an activator of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). While some benzamide derivatives have been investigated as modulators of PPARs, these have primarily focused on the PPARγ subtype. google.comgoogle.com

PPARs are a group of nuclear receptors that play important roles in lipid and glucose metabolism. nih.gov The three main subtypes, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and functions. PPARβ/δ is known to be involved in fatty acid oxidation and has been explored as a therapeutic target for metabolic disorders. nih.gov However, the current body of research does not link this compound to the activation of this particular receptor.

Metabolic Stability and Biotransformation Studies

Specific metabolic stability and biotransformation data for this compound are not publicly available. However, based on the chemical structure of the compound and general knowledge of drug metabolism, several potential biotransformation pathways can be predicted.

The N-methoxy-N-methylamide group, also known as a Weinreb amide, is a common functional group in organic synthesis. While generally considered stable to certain reagents, in a biological system, it could be susceptible to enzymatic cleavage. The methoxy (B1213986) and methyl groups on the amide nitrogen could also be sites of metabolism.

For the benzamide core, common metabolic pathways for related compounds include O-demethylation of methoxy substituents on the aromatic ring and benzylic hydroxylation. nih.gov The presence of the iodine atom may also influence metabolism, potentially undergoing deiodination, although this is less common for aryl iodides compared to other halogens.

Studies on the biotransformation of other iodinated aromatic compounds, such as iodinated X-ray contrast media, have shown that they can be metabolized through pathways like oxidation of side chains and cleavage of amide bonds. nih.gov Furthermore, investigations into the metabolic stability of other benzamide derivatives have highlighted the importance of structural features in determining the rate and sites of metabolism by cytochrome P450 enzymes. nih.gov

Below is a table summarizing potential metabolic pathways for this compound based on the metabolism of related compounds.

Potential Metabolic Pathway Description Relevant Enzyme Families
N-DemethylationRemoval of the methyl group from the amide nitrogen.Cytochrome P450
O-DemethylationNot applicable to the core structure, but relevant to methoxy-substituted analogs.Cytochrome P450
Amide HydrolysisCleavage of the amide bond to form 4-iodobenzoic acid and N-methoxymethylamine.Amidases, Hydrolases
Aromatic HydroxylationAddition of a hydroxyl group to the benzene (B151609) ring.Cytochrome P450
DeiodinationRemoval of the iodine atom from the benzene ring.Dehalogenases

In Vitro and In Silico Analysis of Metabolic Pathways

The metabolic fate of a xenobiotic like this compound is critical to understanding its efficacy, duration of action, and potential for toxicity. Modern drug discovery employs a combination of computational (in silico) and laboratory (in vitro) methods to predict and confirm metabolic pathways.

In Silico Prediction:

Computational tools are invaluable for early-stage assessment of a compound's absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile. mdpi.comjonuns.com These ligand-based approaches predict a molecule's metabolic fate based on its chemical structure. creative-biolabs.com For a compound like this compound, these models would screen for potential sites of metabolism and interactions with key drug-metabolizing enzymes. creative-biolabs.comnih.gov

Key predictions from in silico models include:

Interaction with Cytochrome P450 (CYP) Enzymes: These models predict which CYP isozymes (e.g., CYP3A4, CYP2C19, CYP2C9) are likely to metabolize the compound. mdpi.com

Site of Metabolism (SoM) Prediction: Algorithms identify the most probable atoms or functional groups on the molecule that are susceptible to metabolic reactions.

Pharmacokinetic Properties: Predictions for intestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity are commonly generated. mdpi.comjonuns.com

Metabolic Stability: The models can estimate the compound's half-life based on its susceptibility to metabolic enzymes. creative-biolabs.com

Table 1: Representative In Silico ADMET Predictions for Benzamide Scaffolds

Prediction Parameter Typical Method Relevance to this compound
Metabolizing Enzymes QSAR, Docking Predicts interaction with CYP450 enzymes (e.g., CYP3A4, CYP2C19, CYP2C9). mdpi.com
Intestinal Absorption Caco-2 Permeability Models Estimates oral bioavailability.
Blood-Brain Barrier (BBB) logBB calculation Predicts potential for CNS activity. mdpi.com
Hepatotoxicity Structure-Toxicity Models Flags potential for liver injury. jonuns.com
Metabolic Stability Half-life prediction Estimates duration of action in the body.

| In Vivo Deiodination | Structural Rule-based | Assesses stability of the C-I bond, crucial for iodinated compounds. nih.gov |

In Vitro Analysis:

Experimental in vitro studies are performed to confirm and elaborate on the in silico predictions. These assays use subcellular fractions to simulate the metabolic environment of the liver. frontiersin.org

Liver Microsomes: These preparations contain a high concentration of CYP enzymes and are used to study Phase I (oxidation, reduction, hydrolysis) metabolic reactions. For this compound, incubations with liver microsomes and NADPH (a necessary cofactor) would reveal metabolites formed through pathways like demethylation, hydroxylation, or oxidation of the benzamide core.

Liver Cytosol: This fraction contains soluble enzymes, such as aldehyde oxidase (AO), which can also be a significant pathway for the metabolism of nitrogen-containing heterocyclic compounds. frontiersin.org

Metabolite Identification: Following incubation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify the chemical structures of the resulting metabolites. frontiersin.org

Deiodination Studies: For radioiodinated pharmaceuticals, a key concern is the stability of the carbon-iodine bond. nih.gov In vitro systems can be used to assess the rate of deiodination, as the release of free iodide can lead to off-target accumulation in tissues like the thyroid and stomach. nih.gov Studies have shown that substituents on the aromatic ring influence stability, with methoxy groups generally improving biostability against in vivo deiodination. nih.gov

Potential metabolic pathways for benzamides include N-oxidation and hydroxylation. nih.gov

Rational Design and Synthesis of Analogues for Targeted Biological Activity

Rational design involves the systematic modification of a lead compound's chemical structure to optimize its biological activity for a specific target, improve its pharmacokinetic profile, and reduce off-target effects. For the this compound scaffold, analogues have been designed primarily for applications in medical imaging and as receptor antagonists.

Design for Medical Imaging Agents:

A significant area of research for iodinated benzamides is the development of radioligands for imaging. The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹³¹I), allowing the compound to be used as a tracer for Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov

Research on radioiodinated 4-methoxybenzamide (B147235) derivatives for melanoma imaging provides a clear example of rational design. nih.gov In these studies, scientists synthesized a series of analogues to determine the optimal chemical structure for high uptake in melanoma cells. nih.gov

Key findings from these structure-activity relationship (SAR) studies include:

Importance of the 4-Methoxy Group: Analogues with a 4-methoxy group on the benzamide ring showed superior melanoma uptake compared to those with 4-hydroxy or 4-amino groups. nih.gov

Influence of the Amine Moiety: An amino group in the N-alkylaminoalkyl side chain was found to be essential for melanoma uptake. nih.gov Modifications to this side chain, such as changing the length or the nature of the terminal amine (e.g., piperidinyl vs. diethylamino), significantly impacted the biodistribution and tumor-to-tissue ratios. nih.gov

Role of the Amide Nitrogen: Dialkylation of the amide nitrogen was shown to be detrimental to activity. nih.gov

Design for Receptor Targeting:

Halogenated benzamide derivatives have also been rationally designed as high-affinity ligands for specific neuroreceptors, such as the dopamine D₂ receptor. nih.gov In this context, SAR studies focus on how different halogen substitutions (iodine, bromine, fluorine) and modifications to the N-substituent affect binding affinity (Ki) and selectivity. For instance, studies showed that certain N-substituted iodinated benzamides displayed high D₂ receptor affinity, making them suitable candidates for imaging neurological disorders. nih.gov

Synthesis of Analogues:

The synthesis of these targeted analogues typically involves multi-step chemical reactions. For iodinated benzamides, a common strategy is to first synthesize the non-iodinated benzamide core. This is often achieved by coupling a substituted benzoic acid with an appropriate amine. buet.ac.bd The iodine or radioiodine is then introduced in a subsequent step via electrophilic substitution. buet.ac.bdresearchgate.net Modern methods using organometallic precursors or specialized catalysts have been developed to allow for efficient and controlled radioiodination under mild conditions. acs.org

Table 2: Structure-Activity Relationship (SAR) of Selected Iodinated Benzamide Analogues

Lead Compound/Analogue Modification Biological Target/Activity SAR Finding Reference
N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide Base structure Melanoma Imaging The 4-methoxy group and N-alkylaminoethyl side chain are favorable for melanoma uptake. nih.gov
N-(2-(1'-piperidinyl)ethyl-3-iodo-4-methoxybenzamide Varied terminal amine Melanoma Imaging Demonstrated high melanoma uptake and favorable tissue ratios. nih.gov
3-Iodo-4-hydroxy/amino-benzamide Analogues Varied 4-position substituent Melanoma Imaging Showed less favorable melanoma uptake compared to the 4-methoxy analogue. nih.gov

| Halogenated N-substituted benzamides (NAE, NADE) | Varied halogen and N-substituent | Dopamine D₂ Receptor | Iodinated compounds displayed high affinity (Ki = 0.68 nM for NAE), suitable for SPECT imaging. | nih.gov |

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Synthetic Strategies

While the synthesis of benzamides is a well-established area of organic chemistry, the specific preparation of 4-Iodo-N-methoxy-N-methylbenzamide presents opportunities for methodological refinement. A primary challenge lies in developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Future research should focus on:

Atom-Economical Routes: Investigating one-pot procedures that combine the formation of the benzamide (B126) with the iodination of the aromatic ring could significantly improve efficiency. acs.org For instance, developing a process that starts from a readily available benzoic acid precursor and achieves the final product in a single, streamlined sequence would be a substantial advancement.

Catalytic Methods: Exploring novel catalytic systems for the amidation of 4-iodobenzoic acid or the direct C-H iodination of N-methoxy-N-methylbenzamide could lead to milder reaction conditions and reduced waste.

Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, potentially improving yields and safety, especially for reactions that are highly exothermic or involve hazardous reagents.

A significant challenge is the potential for side reactions, such as the over-addition of nucleophiles or the decomposition of the Weinreb amide under harsh conditions. wikipedia.org Overcoming these hurdles will require careful optimization of catalysts, solvents, and reaction temperatures.

In-depth Mechanistic Elucidation of Biological Activities and Cellular Targets

Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects. nih.govnih.govnih.gov The introduction of an iodine atom can significantly influence a molecule's pharmacological profile by altering its size, lipophilicity, and ability to form halogen bonds with biological targets.

Key areas for future investigation include:

Broad Biological Screening: A comprehensive screening of 4-Iodo-N-methoxy-N-methylbenzamide against a diverse panel of biological targets, including enzymes like cyclooxygenases and acetylcholinesterase, as well as various cancer cell lines, is a critical first step. nih.govresearchgate.net

Target Identification and Validation: Should any significant biological activity be discovered, the next crucial step would be to identify the specific cellular targets. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at a molecular level. This could involve kinetic enzyme assays and structural biology studies to visualize the binding interactions. nih.gov

A major unaddressed challenge is the current lack of any reported biological data for this specific compound. Therefore, the initial exploratory screening is of paramount importance to unlock its potential as a therapeutic agent.

Exploration of Undiscovered Reactivity Patterns and Catalytic Applications

The dual functionality of 4-Iodo-N-methoxy-N-methylbenzamide—an aryl iodide and a Weinreb amide—makes it a versatile building block for organic synthesis. The aryl iodide can participate in a variety of cross-coupling reactions, while the Weinreb amide is a stable precursor for the synthesis of ketones. nih.govacs.org

Future research could productively explore:

Tandem and Domino Reactions: Designing novel reaction sequences where the aryl iodide is first functionalized via a cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling), followed by a transformation of the Weinreb amide in a one-pot fashion. nih.gov

Novel Catalytic Cycles: Investigating the use of 4-Iodo-N-methoxy-N-methylbenzamide as a substrate in the development of new catalytic methodologies. The unique electronic properties conferred by the iodo and amide groups could lead to unexpected reactivity. researchgate.netnih.gov

Hypervalent Iodine Chemistry: The aryl iodide moiety can be oxidized to a hypervalent iodine species, which can then act as a powerful oxidant or electrophile in a range of chemical transformations.

A significant challenge is managing the chemoselectivity in reactions involving this bifunctional molecule. Developing reaction conditions that allow for the selective transformation of one functional group while leaving the other intact is a key hurdle to be overcome. rsc.org

Integration of Advanced Computational Methods for Predictive Drug Discovery

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new drug candidates by predicting their properties and interactions with biological targets. nih.govpnnl.gov

Future directions for the application of computational methods to 4-Iodo-N-methoxy-N-methylbenzamide include:

Virtual Screening and Docking: Performing in silico docking studies of the compound against libraries of known drug targets to predict potential biological activities and prioritize experimental screening efforts.

Scaffold Hopping and de Novo Design: Using the benzamide core as a scaffold to computationally design new derivatives with improved potency and selectivity. researchgate.nettandfonline.comarxiv.org Deep learning models could be employed to generate novel molecular structures with desirable properties. pnnl.gov

ADMET Prediction: Calculating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness and identify potential liabilities early in the development process.

The primary challenge in this area is the accuracy of the predictive models. While computational methods have advanced significantly, experimental validation remains essential to confirm the in silico predictions.

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The multifaceted nature of 4-Iodo-N-methoxy-N-methylbenzamide provides a fertile ground for interdisciplinary collaboration. The expertise of synthetic chemists, medicinal chemists, chemical biologists, and computational scientists can be synergistically combined to unlock the full potential of this compound. nih.govchempartner.comucsf.edu

Opportunities for collaboration include:

Public-Private Partnerships: Establishing collaborations between academic research groups and pharmaceutical companies to facilitate the translation of basic research findings into tangible therapeutic applications. nih.gov

Open-Access Chemical Probes: Synthesizing and disseminating 4-Iodo-N-methoxy-N-methylbenzamide and its derivatives as open-access chemical probes to the broader scientific community to stimulate new research and discoveries. youtube.com

Integrated Drug Discovery Programs: Forming integrated teams that can seamlessly move from compound synthesis and biological testing to lead optimization and preclinical development. chempartner.com

A key challenge will be to establish effective communication and data-sharing platforms to ensure that these collaborations are productive and that knowledge is disseminated efficiently. youtube.com

Q & A

Basic: What are the recommended safety protocols for synthesizing and handling 4-Iodo-N-methoxy-N-methyl-benzamide?

Methodological Answer:
Prior to synthesis, conduct a thorough hazard analysis and risk assessment for all reagents (e.g., iodinated precursors, methoxyamine derivatives, and solvents like dichloromethane). Key steps include:

  • Hazard Evaluation : Use guidelines from Prudent Practices in the Laboratory (Chapter 4) to assess risks associated with exothermic reactions, mutagenicity, and solvent flammability .
  • Mutagenicity Testing : Ames II testing is recommended for derivatives of N-methoxy-N-methylbenzamide, as some anomeric amides exhibit mutagenicity. For example, compound 3 (a structural analog) showed mutagenicity comparable to benzyl chloride, necessitating fume hood use and PPE .
  • Storage : Store intermediates at low temperatures (< -20°C) to prevent decomposition, as DSC analysis of related compounds revealed thermal instability .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., iodophenyl vs. methoxy groups). Coupling constants in 1H^1H-NMR can distinguish between rotational isomers of the amide bond .
    • IR : Analyze carbonyl stretching frequencies (~1650–1700 cm1^{-1}) to verify amide bond formation and hydrogen-bonding interactions .
  • Crystallography : For single-crystal X-ray diffraction, employ SHELXL for refinement. SHELX programs are robust for resolving hydrogen-bonding networks and verifying iodine positional disorder, which is common in halogenated aromatics .

Advanced: How can reaction conditions be optimized to mitigate low yields in iodination of N-methoxy-N-methylbenzamide precursors?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., deiodination or oxidation). Strategies include:

  • Temperature Control : Maintain reactions at 0–5°C to suppress iodine elimination, as observed in analogous iodobenzamide syntheses .
  • Catalyst Screening : Test Pd/Cu catalysts for Ullmann-type coupling, which improve regioselectivity in aromatic iodination .
  • Stoichiometry : Use a 1.2–1.5 molar excess of iodine source (e.g., N-iodosuccinimide) to account for side reactions, as demonstrated in trifluoromethylbenzamide iodination .

Advanced: How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., C(4)\text{C}(4) chains or R22(8)\text{R}_2^2(8) rings) using SHELX-refined coordinates. For example, N–H···O and C–I···π interactions often dominate packing in iodinated benzamides .
  • DFT Calculations : Pair crystallographic data with density functional theory (DFT) to model intermolecular forces. This approach validated the role of iodine’s polarizability in stabilizing layered structures in related compounds .

Advanced: How do conflicting data on thermal stability of N-methoxy-N-methylbenzamide derivatives arise, and how can they be resolved?

Methodological Answer:
Contradictions often stem from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit varying decomposition thresholds. Use DSC and TGA to correlate thermal events with crystallographic phases .
  • Reaction Pathways : Thermal decomposition of N-acyloxy-N-alkoxyamides proceeds via HERON reactions, generating radicals. For 4-iodo derivatives, monitor gas evolution (CO2_2) and residual mass to distinguish between pathways .

Basic: What synthetic routes are most efficient for introducing the methoxy-N-methylamide moiety into iodinated aromatic systems?

Methodological Answer:

  • Weinreb Amide Approach : React 4-iodobenzoyl chloride with N,O-dimethylhydroxylamine in the presence of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent. Yields >85% are achievable in THF at 25°C .
  • Alternative Routes : For scale-up, consider continuous flow reactors to enhance mixing and reduce reaction times, as validated for trifluoromethylbenzamide analogs .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT/Molecular Dynamics : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the iodine atom’s σ-hole (via electrostatic potential maps) predicts Suzuki-Miyaura coupling regioselectivity .
  • Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity. Acetonitrile enhances iodine’s leaving-group ability in SNAr reactions, as shown for nitrobenzamide derivatives .

Basic: What are the key considerations for scaling up the synthesis of this compound from lab to pilot plant?

Methodological Answer:

  • Process Safety : Conduct DSC and ARC (accelerating rate calorimetry) to assess exothermic risks during iodination. For example, dichloromethane solvent increases pressure hazards at scale .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) to reduce solvent waste. Pilot-scale trials with related benzamides achieved >95% purity .

Advanced: How does iodine’s heavy-atom effect influence the photophysical properties of this compound?

Methodological Answer:

  • Fluorescence Quenching : Iodine’s spin-orbit coupling enhances intersystem crossing, reducing fluorescence quantum yield. Compare with non-iodinated analogs using time-resolved spectroscopy .
  • Applications : Leverage the heavy-atom effect for triplet-state sensitization in photocatalytic studies, as demonstrated in benzamide-based OLED materials .

Advanced: What analytical strategies resolve discrepancies in crystallographic data for halogenated benzamides?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXD for twin-law identification and SHELXL for HKLF5 refinement. This approach resolved iodine positional disorder in a 4-bromo-N-methoxy-N-methylbenzamide structure .
  • Complementary Techniques : Pair X-ray data with solid-state NMR to validate hydrogen-bonding motifs, as conflicting O–H···N vs. N–H···O interactions are common in amides .

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